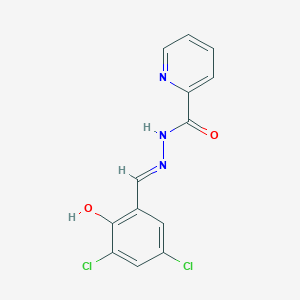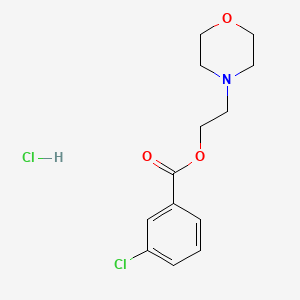![molecular formula C20H21NO3 B6084070 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6084070.png)
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine, also known as BDPP, is a chemical compound that has been synthesized for its potential use in scientific research. BDPP is a derivative of the popular drug, MDMA, which is commonly known as ecstasy. However, unlike MDMA, BDPP is not intended for recreational use and has been developed solely for scientific purposes.
科学研究应用
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine has been synthesized for its potential use in scientific research, particularly in the field of neuroscience. 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine is believed to have a similar mechanism of action to MDMA, which is known to affect the levels of serotonin and dopamine in the brain. Therefore, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine may be useful in studying the effects of these neurotransmitters on behavior and cognition.
作用机制
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine is believed to work by increasing the levels of serotonin and dopamine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep, while dopamine is involved in the regulation of reward and pleasure. By increasing the levels of these neurotransmitters, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine may produce feelings of euphoria and increased sociability.
Biochemical and Physiological Effects
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine has been shown to produce several biochemical and physiological effects. For example, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine has been shown to increase the levels of serotonin and dopamine in the brain, as well as the levels of norepinephrine and epinephrine. 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine has also been shown to increase heart rate and blood pressure, as well as body temperature. Additionally, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine has been shown to produce mild to moderate subjective effects, such as feelings of euphoria, increased sociability, and increased energy.
实验室实验的优点和局限性
One advantage of using 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects. Additionally, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine is believed to have a similar mechanism of action to MDMA, which has been extensively studied in the past. Therefore, researchers may be able to use the existing knowledge of MDMA to guide their research on 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine.
However, there are also some limitations to using 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine in lab experiments. For example, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine is a relatively complex compound, which means that it may be difficult to synthesize and purify. Additionally, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine may produce unwanted side effects, such as increased heart rate and blood pressure, which could complicate the interpretation of research results.
未来方向
There are several future directions for research on 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine. One direction is to study the effects of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine on behavior and cognition in animal models. Another direction is to study the effects of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine on human subjects, particularly in the context of psychiatric disorders such as depression and anxiety. Additionally, researchers may wish to investigate the potential therapeutic uses of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine, such as in the treatment of addiction or post-traumatic stress disorder. Finally, researchers may wish to explore the potential of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine as a tool for studying the neurochemistry of the brain, particularly in the context of the serotonin and dopamine systems.
Conclusion
In conclusion, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine, or 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine, is a chemical compound that has been synthesized for its potential use in scientific research. 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine is believed to have a similar mechanism of action to MDMA, and may be useful in studying the effects of serotonin and dopamine on behavior and cognition. While there are some limitations to using 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine in lab experiments, there are also several future directions for research on this compound. Overall, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine represents a promising new tool for studying the neurochemistry of the brain and its effects on behavior and cognition.
合成方法
The synthesis of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The starting materials for the synthesis of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine are piperidine, 1,3-benzodioxole, and benzaldehyde. These materials are reacted together in the presence of a catalyst and a solvent to form the desired product. The final product is then purified using various techniques, such as column chromatography and recrystallization.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-20(21-10-4-5-11-21)13-17(15-6-2-1-3-7-15)16-8-9-18-19(12-16)24-14-23-18/h1-3,6-9,12,17H,4-5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEOVOIIBXPHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1-azocanyl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B6083991.png)
![11-(2-furyl)-10-hexanoyl-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6084002.png)

![6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6084014.png)
![3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B6084017.png)

![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)
![N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B6084039.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6084041.png)

![N-benzyl-N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B6084078.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6084081.png)
![methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B6084082.png)